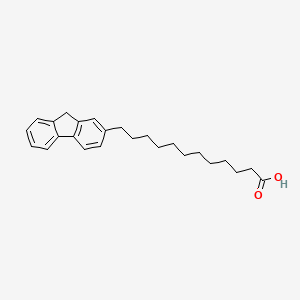
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenediamine core with methyl and acridinyl substituents, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- typically involves multiple steps, starting with the preparation of the benzenediamine core. The methylation and acridinylation processes are carried out under controlled conditions to ensure the correct substitution pattern. Common reagents used in these reactions include methyl iodide for methylation and acridine derivatives for acridinylation. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acridinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution.
科学研究应用
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in their structure and function. The acridinyl group is known for its ability to intercalate into DNA, disrupting the replication and transcription processes, which can result in cytotoxic effects.
相似化合物的比较
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar in structure but lacks the acridinyl group, resulting in different chemical and biological properties.
2,4-Diaminotoluene: Another related compound with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1,3-Benzenediamine, 5-methyl-N-(4-methyl-9-acridinyl)- is unique due to the presence of both methyl and acridinyl groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
655238-72-5 |
|---|---|
分子式 |
C21H19N3 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
5-methyl-3-N-(4-methylacridin-9-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H19N3/c1-13-10-15(22)12-16(11-13)23-21-17-7-3-4-9-19(17)24-20-14(2)6-5-8-18(20)21/h3-12H,22H2,1-2H3,(H,23,24) |
InChI 键 |
JHXALMVZYNMYBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC(=CC(=C4)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


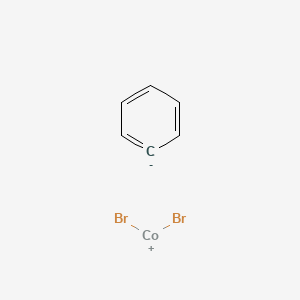
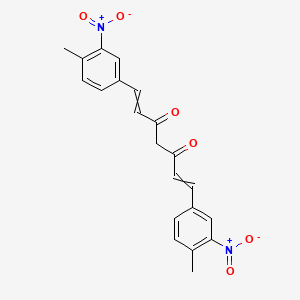
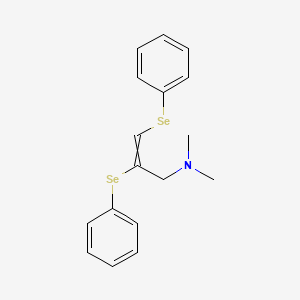
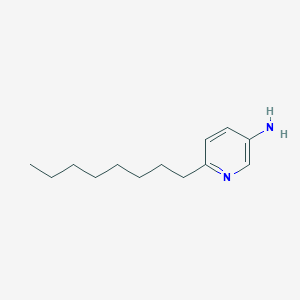
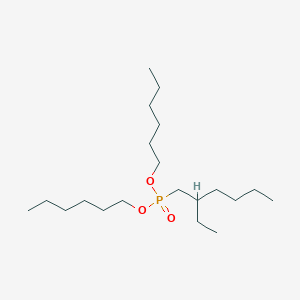
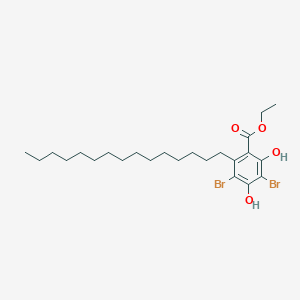
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
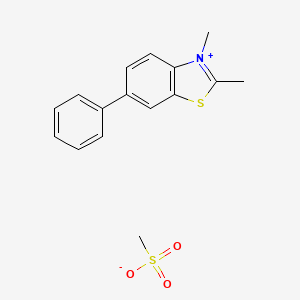
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
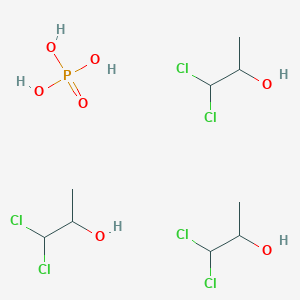
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
